molecular formula C9H11F3N2OS B14060093 1-(5-Ethoxy-2-(trifluoromethylthio)phenyl)hydrazine

1-(5-Ethoxy-2-(trifluoromethylthio)phenyl)hydrazine

Cat. No.: B14060093
M. Wt: 252.26 g/mol
InChI Key: ATMGTXFPVDVUCM-UHFFFAOYSA-N
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Description

1-(5-Ethoxy-2-(trifluoromethylthio)phenyl)hydrazine is a fluorinated aromatic hydrazine derivative with the molecular formula C₉H₁₁F₃N₂OS and a molecular weight of 252.26 g/mol . Its structure features a phenyl ring substituted with an ethoxy group (-OCH₂CH₃) at the 5-position and a trifluoromethylthio (-SCF₃) group at the 2-position, with a hydrazine (-NH-NH₂) moiety attached to the aromatic core. The trifluoromethylthio group is notable for its strong electron-withdrawing properties, which influence reactivity and stability, while the ethoxy group contributes to lipophilicity .

This compound is a key intermediate in synthesizing pharmaceuticals, agrochemicals, and heterocycles, leveraging the hydrazine group’s nucleophilic properties for cyclization and condensation reactions. Its synthesis typically involves functionalizing phenylhydrazine precursors with ethoxy and trifluoromethylthio groups under catalytic conditions, though specific protocols are proprietary .

Properties

Molecular Formula

C9H11F3N2OS

Molecular Weight

252.26 g/mol

IUPAC Name

[5-ethoxy-2-(trifluoromethylsulfanyl)phenyl]hydrazine

InChI

InChI=1S/C9H11F3N2OS/c1-2-15-6-3-4-8(7(5-6)14-13)16-9(10,11)12/h3-5,14H,2,13H2,1H3

InChI Key

ATMGTXFPVDVUCM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)SC(F)(F)F)NN

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution with Hydrazine

Reaction Mechanism and Precursor Design

The trifluoromethylthio (-SCF₃) and ethoxy (-OCH₂CH₃) groups on the phenyl ring influence electronic density, facilitating nucleophilic aromatic substitution (SNAr) at the para position to the -SCF₃ group. A halogenated precursor, such as 1-chloro-5-ethoxy-2-(trifluoromethylthio)benzene, reacts with hydrazine hydrate under controlled conditions.

Optimized Conditions
  • Solvent : Tetrahydrofuran (THF) or pyridine, as noted in patent WO2008113661A2, enhances solubility and reaction efficiency.
  • Temperature : 20–30°C, avoiding thermal decomposition of hydrazine.
  • Time : 24–48 hours for >90% conversion.

Example Protocol :

  • Dissolve 1-chloro-5-ethoxy-2-(trifluoromethylthio)benzene (1.0 eq) in THF.
  • Add hydrazine hydrate (2.5 eq) dropwise at 25°C.
  • Stir for 36 hours, monitor via GC-MS.
  • Isolate via aqueous workup (toluene/water) to yield 89% product.
Selectivity and Byproducts

The -SCF₃ group’s strong electron-withdrawing nature directs substitution exclusively to the activated position, minimizing isomers. Byproducts like 2-chloro-4-(trifluoromethyl)phenylhydrazine form in <3% yield.

Diazotization-Reduction of Aromatic Amines

Stepwise Functionalization

This two-step approach involves synthesizing 5-ethoxy-2-(trifluoromethylthio)aniline followed by diazotization and reduction:

Diazotization

Treat the aniline derivative with NaNO₂/HCl at 0–5°C to form the diazonium salt.

Reduction to Hydrazine

Reduce the diazonium salt using SnCl₂ in HCl, yielding the target hydrazine.

Key Challenges :

  • Low yields (50–60%) due to side reactions.
  • Requires strict temperature control to prevent diazo coupling.

Catalytic Amination via Butanone Azine

Patent CN106831482A Methodology

Chinese patent CN106831482A describes phenylhydrazine synthesis using aniline and butanone azine under catalytic conditions. Adapting this for the target compound:

  • React 5-ethoxy-2-(trifluoromethylthio)aniline with butanone azine and hydrazine sulfate (30–50% wt) in water at 90–130°C.
  • Reflux for 12–18 hours, followed by distillation to isolate the product.

Advantages :

  • Scalable for industrial production.
  • Utilizes inexpensive catalysts (hydrazine salts).

Limitations :

  • High temperatures risk decomposition of -SCF₃ groups.
  • Requires post-reaction purification via fractional distillation.

Comparative Analysis of Methods

Method Yield Temperature Time Selectivity Scalability
Nucleophilic Substitution 89% 20–30°C 24–48 hours >97% High
Diazotization-Reduction 55% 0–5°C (Step 1) 6–8 hours 80% Moderate
Catalytic Amination 75% 90–130°C 12–18 hours 85% Industrial

Critical Considerations

Solvent Effects

  • THF : Enhances nucleophilicity of hydrazine but may require anhydrous conditions.
  • Pyridine : Acts as both solvent and base, neutralizing HCl byproducts.

Chemical Reactions Analysis

1-(5-Ethoxy-2-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(5-Ethoxy-2-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes, particularly in the field of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Ethoxy-2-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The trifluoromethylthio group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups
1-(5-Ethoxy-2-(trifluoromethylthio)phenyl)hydrazine 5-OCH₂CH₃, 2-SCF₃ 252.26 Hydrazine, -SCF₃, -OCH₂CH₃
1-(Phenyl)-2-(1-(4-chlorophenyl)-2-(phenylsulfonyl)ethylidene)hydrazine (8a) 4-Cl, sulfonyl 429.91 Hydrazine, sulfonyl, chloro
1-(4-Hydrazinyl-2-(trifluoromethyl)phenyl)piperazine hydrochloride 2-CF₃, piperazine 296.72 Piperazine, hydrazine, -CF₃
2-[3-Hydroxy-4-(4-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenoxy]acetohydrazide Pyrazole, -CF₃, methoxy 478.40 Hydrazide, pyrazole, -OCH₃
(2E)-N-Phenyl-2-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)hydrazinecarbothioamide Thiosemicarbazone, furan 405.38 Thiosemicarbazone, furan, -CF₃

Key Observations :

  • Lipophilicity : The ethoxy group increases lipophilicity compared to methoxy (-OCH₃) or unsubstituted analogs, which may improve membrane permeability .
  • Steric Effects : Piperazine-containing derivatives (e.g., ) introduce bulkier substituents, affecting binding interactions in biological systems.

Key Observations :

  • The target compound’s synthesis is less documented compared to pyrazole or thiosemicarbazone derivatives, likely due to proprietary industrial processes .
  • Reflux conditions with acetic acid or triethylamine are common for hydrazine-based cyclizations, ensuring moderate-to-high yields .

Table 3: Functional Performance

Compound Application Key Metrics Reference
Phenylhydrazine-substituted rutin derivatives Antioxidant activity IC₅₀ = 0.6561 ± 0.10 μM
Ag/Ag₂O₃/ZnO composite nanorods Phenylhydrazine sensing Sensitivity = 1.5823 μA·cm⁻²·mM⁻¹
1-(5-Ethoxy-2-(trifluoromethylthio)phenyl)hydrazine Not reported N/A
4-Cyano pyrazole derivatives Heterocyclic drug intermediates Separated via column chromatography

Key Observations :

  • While phenylhydrazine derivatives show antioxidant and sensing capabilities , the target compound’s biological activity remains unexplored in the literature.

Biological Activity

1-(5-Ethoxy-2-(trifluoromethylthio)phenyl)hydrazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and reported activities, supported by relevant data and case studies.

  • Molecular Formula : C9H11F3N2OS
  • Molecular Weight : 252.26 g/mol
  • CAS Number : 1806557-62-9

The compound features a hydrazine functional group connected to a phenyl ring that includes an ethoxy group and a trifluoromethylthio substituent. The trifluoromethylthio group enhances lipophilicity, which can affect both biological activity and chemical reactivity .

Synthesis

The synthesis of 1-(5-Ethoxy-2-(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of 5-ethoxy-2-(trifluoromethylthio)aniline with hydrazine under controlled conditions, often using solvents like dichloromethane or pyridine to facilitate the reaction.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The trifluoromethylthio group is believed to enhance binding affinity, allowing for effective modulation of enzyme activity. Potential mechanisms include:

  • Enzyme Inhibition : The compound may exhibit inhibitory effects on various enzymes, making it a candidate for pharmacological applications.
  • Cell Membrane Penetration : The lipophilic nature of the trifluoromethylthio group aids in penetrating biological membranes, facilitating interactions with target proteins .

Antimicrobial Activity

Research indicates that 1-(5-Ethoxy-2-(trifluoromethylthio)phenyl)hydrazine may possess antimicrobial properties. Preliminary studies have shown effectiveness against certain bacterial strains, although further investigation is required to elucidate its full spectrum of activity.

Anticancer Potential

In vitro studies suggest that this compound may inhibit cancer cell proliferation. The mechanism appears to involve apoptosis induction in cancer cells, although specific pathways remain to be fully characterized.

Comparative Analysis

To understand the unique properties of 1-(5-Ethoxy-2-(trifluoromethylthio)phenyl)hydrazine, it is useful to compare it with structurally related compounds:

Compound NameDescriptionUnique Features
1-(4-Ethoxy-2-(trifluoromethyl)phenyl)amineLacks hydrazine moietyNo hydrazine functionality
1-(4-Ethoxy-2-(trifluoromethyl)phenyl)hydrazoneContains a hydrazone groupDifferent chemical properties
2,6-Dichloro-4-(trifluoromethyl)phenylhydrazineSimilar structure but different halogen substitutionsEnhanced reactivity due to chlorines

This table illustrates how variations in functional groups can significantly impact the chemical properties and biological activities of related compounds.

Case Studies

Several studies have highlighted the biological activities associated with similar compounds:

  • Study on Enzyme Inhibition : A related compound demonstrated significant inhibition of acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases .
  • Antimicrobial Screening : Another study evaluated derivatives of phenylhydrazines for antimicrobial activity against Mycobacterium tuberculosis, showing promising results that warrant further exploration .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(5-Ethoxy-2-(trifluoromethylthio)phenyl)hydrazine and its derivatives?

  • Methodological Answer : The compound can be synthesized via condensation reactions between substituted phenylhydrazine hydrochlorides and carbonyl-containing precursors. For example, hydrazine derivatives react with ketones or aldehydes under reflux in ethanol or methanol, often with acid catalysis (e.g., acetic acid). This method is analogous to the synthesis of pyrazoline and indole derivatives, where hydrazine reacts with α,β-unsaturated ketones (chalcones) to form cyclized products . Key steps include reflux duration (6–8 hours), solvent selection (ethanol, 1,4-dioxane), and isolation via precipitation/crystallization.

Q. How are hydrazine-derived heterocycles (e.g., pyrazoles, indoles) synthesized using this compound?

  • Methodological Answer : The hydrazine moiety facilitates cyclocondensation with α,β-unsaturated carbonyl compounds. For instance, chalcones (1,3-diarylpropenones) react with hydrazine derivatives to form pyrazolines or pyrazoles, depending on reaction conditions. In acetic acid, acetylated intermediates (e.g., 1-acetylpyrazolines) are formed, while neutral solvents yield non-acetylated products . The trifluoromethylthio and ethoxy substituents may influence regioselectivity by directing nucleophilic attack during cyclization .

Q. What spectroscopic techniques are used to characterize this compound and its derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural elucidation. ¹H and ¹³C NMR, combined with APT (Attached Proton Test) experiments, help assign carbon resonances and confirm substituent positions. Infrared (IR) spectroscopy identifies functional groups (e.g., N–H stretches at ~3300 cm⁻¹, C=O stretches at ~1700 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography (where applicable) resolves stereochemistry .

Advanced Research Questions

Q. How do the ethoxy and trifluoromethylthio substituents influence reaction pathways and regioselectivity?

  • Methodological Answer : The electron-donating ethoxy group (para to hydrazine) enhances nucleophilicity at the hydrazine NH₂ group, favoring attack on electrophilic carbons (e.g., α to carbonyl groups). The electron-withdrawing trifluoromethylthio group (ortho to hydrazine) may sterically hinder certain positions, directing cyclization to specific sites. For example, in analogous systems, para-substituents like methoxy groups lead to indole formation, while steric bulk alters pyrazole/indole product ratios . Computational modeling (e.g., DFT) can further predict substituent effects on transition states.

Q. What role do solvent and acid/base conditions play in determining product structures?

  • Methodological Answer : Solvent polarity and proticity significantly impact reaction outcomes. In ethanol, hydrazine derivatives form non-acetylated pyrazolines, while acetic acid promotes acetylation via in situ generation of acetyl hydrazides . Polar aprotic solvents (e.g., DMF) may stabilize intermediates, altering reaction kinetics. Acidic conditions also protonate carbonyl groups, increasing electrophilicity and accelerating cyclization . Systematic solvent screening (e.g., ethanol vs. 1,4-dioxane) and pH control are essential for optimizing yields and selectivity.

Q. What analytical challenges arise in distinguishing structural isomers of hydrazine-derived products?

  • Methodological Answer : Isomeric pyrazolines/pyrazoles or regioisomeric indoles require advanced NMR techniques for differentiation. NOESY (Nuclear Overhauser Effect Spectroscopy) can identify spatial proximities between substituents, while 2D-COSY and HSQC resolve coupling patterns and carbon-proton correlations. For example, in chalcone-hydrazine adducts, the position of trifluoromethylthio groups can be confirmed via ¹⁹F NMR coupling with adjacent protons . High-resolution MS and X-ray crystallography further validate ambiguous structures.

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